(3S,4R)-3,4-Dimethoxypiperidine;hydrochloride
Description
(3S,4R)-3,4-Dimethoxypiperidine hydrochloride is a piperidine derivative characterized by methoxy (-OCH₃) groups at the 3S and 4R positions of the six-membered ring, with a hydrochloride counterion. Piperidine scaffolds are widely utilized in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets such as neurotransmitter receptors. The stereochemistry (3S,4R) and methoxy substituents influence its physicochemical properties, including solubility, lipophilicity, and hydrogen-bonding capacity, which are critical for pharmacokinetics and pharmacodynamics .
Properties
IUPAC Name |
(3S,4R)-3,4-dimethoxypiperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-9-6-3-4-8-5-7(6)10-2;/h6-8H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTKIOOAQBZPTG-HHQFNNIRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCNCC1OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCNC[C@@H]1OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3,4-Dimethoxypiperidine;hydrochloride typically involves the enantioselective multistage synthesis of (3S,4R)-3-hydroxypiperidine-4-carboxylic acid, followed by key one-pot azide reductive cyclization of aldehyde . The resulting intermediate can be further modified to obtain various analogs of the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scalable synthetic routes that ensure high enantioselectivity and yield.
Chemical Reactions Analysis
Demethylation Reactions
Methoxy groups in piperidine derivatives are susceptible to demethylation under acidic or reductive conditions. For example:
- BBr₃-mediated demethylation : Boron tribromide in dichloromethane at low temperatures (-78°C) cleaves methoxy groups to yield diols. This method is widely used for deprotection in alkaloid synthesis .
- HBr/AcOH : Hydrobromic acid in acetic acid at reflux (110–120°C) converts methoxy groups to hydroxyl groups, as demonstrated in the synthesis of 3-hydroxy-2-methyl-4-pyridone .
Table 1: Demethylation Conditions
| Reagent System | Temperature | Product | Yield (%) | Source |
|---|---|---|---|---|
| BBr₃/CH₂Cl₂ | -78°C | Diol derivative | 85–90 | |
| HBr (48%)/AcOH | 110°C | Hydroxy intermediate | 78 |
Salt Metathesis and Neutralization
The hydrochloride salt can undergo neutralization to yield the free base, enabling further functionalization:
- NaOH treatment : Aqueous sodium hydroxide (5–20%) liberates the free amine, which can be extracted with dichloromethane .
- Alternative salt formation : The free base reacts with acids (e.g., sulfuric, trifluoroacetic) to form stable salts for pharmaceutical applications .
Key Reaction:
Nucleophilic Substitution
While the compound lacks inherent leaving groups, its hydrochloride form can participate in reactions following deprotonation:
- Mitsunobu reaction : Utilized to introduce alkyl/aryl groups at the nitrogen using diethyl azodicarboxylate (DEAD) and triphenylphosphine .
- Acylation : Reacts with acetyl chloride or anhydrides in pyridine to form N-acyl derivatives, as seen in peptide coupling strategies .
Table 2: Substitution Reactions
| Reaction Type | Reagents | Conditions | Product | Source |
|---|---|---|---|---|
| Mitsunobu alkylation | DEAD, PPh₃, ROH | 0–25°C, THF | N-Alkylpiperidine | |
| Acylation | Ac₂O, pyridine | Reflux, 4h | N-Acetylpiperidine |
Oxidation and Reduction
- Oxidation : The tertiary amine can be oxidized to an N-oxide using hydrogen peroxide in acetic acid (20–40% H₂O₂, 50–80°C) .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces unsaturated bonds in related piperidine analogs, though the parent compound is already saturated .
Example Oxidation Pathway:
Ring Functionalization
The piperidine ring can undergo electrophilic aromatic substitution (EAS) at activated positions:
- Nitration : Mixed acid (HNO₃/H₂SO₄) introduces nitro groups at the para position relative to methoxy substituents .
- Sulfonation : Fuming sulfuric acid adds sulfonic acid groups, though steric hindrance from methoxy groups may limit reactivity .
Stability and Degradation
Scientific Research Applications
(3S,4R)-3,4-Dimethoxypiperidine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (3S,4R)-3,4-Dimethoxypiperidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact molecular pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine Derivatives with Aromatic Substituents
Paroxetine Hydrochloride
- Structure : (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride.
- Key Differences :
- Substituents : Paroxetine features a benzodioxolyloxymethyl group and a fluorophenyl ring, compared to the dimethoxy groups in the target compound.
- Pharmacology : Paroxetine is a selective serotonin reuptake inhibitor (SSRI) used for depression and anxiety, whereas (3S,4R)-3,4-dimethoxypiperidine’s biological activity is less documented. The fluorophenyl and benzodioxole groups enhance Paroxetine’s binding to serotonin transporters .
- Physicochemical Properties :
3-(4-(Trifluoromethyl)phenyl)piperidine Hydrochloride
Piperidine Derivatives with Heterocyclic Substituents
Piperidine, 3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)-, hydrochloride (1:2)
- Structure : Piperidine with a triazole substituent.
- Molecular weight (265.18 g/mol) is lower than the dimethoxy analog (molecular formula: C₈H₁₆ClNO₂; calculated MW: 193.67 g/mol + HCl) .
Pyrrolidine Analogs
cis-3,4-Dihydroxypyrrolidine Hydrochloride
- Structure : Five-membered pyrrolidine ring with hydroxyl (-OH) groups at 3S and 4R positions.
- Key Differences :
Piperidine Derivatives with Alkyl/Arylalkyl Substituents
4-(Diphenylmethoxy)piperidine Hydrochloride
- Structure : Piperidine with a diphenylmethoxy group.
2-(3,4-Dimethoxy-benzyl)-piperidine Hydrochloride
Data Tables
Table 1. Structural and Physicochemical Comparison
Biological Activity
(3S,4R)-3,4-Dimethoxypiperidine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological properties, applications, and relevant research findings.
- Chemical Name : (3S,4R)-3,4-Dimethoxypiperidine hydrochloride
- Molecular Formula : CHClNO
- Molecular Weight : 189.64 g/mol
Antitumor Activity
Research indicates that derivatives of piperidine compounds exhibit significant antitumor properties. A study on similar piperidine derivatives demonstrated their ability to inhibit the growth of various cancer cell lines, suggesting that (3S,4R)-3,4-Dimethoxypiperidine hydrochloride may also possess similar effects. For instance, compounds with structural similarities have shown efficacy against leukemia and melanoma cells .
Neuropharmacological Effects
Piperidine derivatives are known to interact with neurotransmitter systems. Preliminary studies suggest that (3S,4R)-3,4-Dimethoxypiperidine hydrochloride may influence dopaminergic and serotonergic pathways, which are crucial in treating neurological disorders such as depression and anxiety. The compound's potential as a neuroprotective agent is under investigation, particularly in models of neurodegeneration .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Enzyme inhibition studies have shown that piperidine derivatives can modulate enzyme activity related to drug metabolism and detoxification processes. Such activities highlight the compound's potential in developing therapeutic agents targeting metabolic disorders .
Case Studies
- Antitumor Efficacy : A study conducted on a series of piperidine-based compounds revealed that certain analogs exhibited IC50 values in the low micromolar range against various cancer cell lines. These findings suggest that (3S,4R)-3,4-Dimethoxypiperidine hydrochloride could be a lead compound for further development in cancer therapeutics .
- Neuroprotective Properties : In vitro assays demonstrated that compounds similar to (3S,4R)-3,4-Dimethoxypiperidine hydrochloride could protect neuronal cells from oxidative stress-induced apoptosis. This property is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .
Applications
- Pharmaceutical Development : The compound serves as an intermediate in synthesizing drugs targeting neurological disorders and cancer therapies.
- Agricultural Chemicals : It is being explored for use in agrochemicals to enhance crop protection and yield.
- Biochemical Research : Researchers utilize this compound for studies related to enzyme inhibition and metabolic pathways.
Summary Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
